molecular formula C21H26N2O2 B14181657 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one CAS No. 918479-67-1

2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one

Cat. No.: B14181657
CAS No.: 918479-67-1
M. Wt: 338.4 g/mol
InChI Key: RCGHADCFEXHEMO-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one typically involves the reaction of phenoxy compounds with piperazine derivatives. One common method includes the reaction of 1-phenoxy-3-chloropropane with 1-phenylethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of neurotransmitter reuptake, affecting serotonin, norepinephrine, and dopamine levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of phenoxy and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

918479-67-1

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H26N2O2/c1-17(19-9-5-3-6-10-19)22-13-15-23(16-14-22)21(24)18(2)25-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3

InChI Key

RCGHADCFEXHEMO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3

Origin of Product

United States

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